molecular formula C11H6O4 B14387124 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid CAS No. 88437-17-6

5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14387124
CAS No.: 88437-17-6
M. Wt: 202.16 g/mol
InChI Key: RVWULRYSVVDSEW-UHFFFAOYSA-N
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Description

5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid is a naphthalene derivative featuring two ketone groups at positions 5 and 8 and a carboxylic acid substituent at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

CAS No.

88437-17-6

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

IUPAC Name

5,8-dioxonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H6O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H,(H,14,15)

InChI Key

RVWULRYSVVDSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Three-Component Coupling Reaction

A novel industrial process for synthesizing naphthalene derivatives, including structural analogs of 5,8-dioxo-5,8-dihydronaphthalene-2-carboxylic acid, involves a three-component reaction sequence. This method, patented for its scalability and efficiency, employs the following components:

Reaction Components

  • Protected oxy-acetonitrile (II): Serves as a nucleophilic precursor for ring formation.
  • Substituted ethylene compound (III): Typically a cis- or trans-alkene with electron-withdrawing groups (e.g., bis-lower alkoxycarbonyl groups).
  • Aldehyde (IV): Introduces aromatic substituents to the naphthalene core.

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF), ether, or diglyme.
  • Temperature: –78°C to –40°C to stabilize reactive intermediates.
  • Order of addition: Aldehyde (IV) is introduced after pre-mixing (II) and (III) to prevent side reactions.

Intermediate Formation

The reaction yields a protected oxy-tetrahydronaphthalene compound (V) , which undergoes acid-catalyzed cyclization:

$$
\text{(II)} + \text{(III)} + \text{(IV)} \xrightarrow[\text{-78°C to -40°C}]{\text{THF}} \text{(V)} \xrightarrow[\text{Trifluoroacetic acid}]{\text{RT}} \text{Tetrahydronaphthalene intermediate}
$$

Key purification step: Silica gel column chromatography (chloroform/ethyl acetate) isolates intermediates with >90% purity.

Oxidation and Functional Group Modification

Introduction of Dioxo Groups

The tetrahydronaphthalene intermediate undergoes oxidation to install the 5,8-dioxo functionality:

Oxidizing Agents
  • Selenium dioxide (SeO₂): Selective for allylic and benzylic positions, yielding 85–92% conversion.
  • 2,3-Dichloro-4,5-dicyanobenzoquinone (DDQ): Effective in anhydrous acetonitrile, though cost-prohibitive for large-scale use.
  • Molecular oxygen: Requires catalytic metal complexes (e.g., CuBr₂) for efficient electron transfer.
Reaction Conditions
  • Solvent: Acetonitrile or propionitrile.
  • Temperature: 50–80°C for SeO₂; ambient for DDQ.
  • Time: 6–12 hours, monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Hydrolysis of Ester to Carboxylic Acid

The alkoxycarbonyl group at position 2 is hydrolyzed under basic conditions:

$$
\text{RCOOR'} \xrightarrow[\text{NaOH, H₂O}]{60°C} \text{RCOOH}
$$

Yield optimization:

  • Alkaline hydrolysis (6M NaOH): 75–80% yield.
  • Acid-catalyzed hydrolysis (HCl/EtOH): Lower yields (60–65%) due to decarboxylation side reactions.

Alternative Synthetic Routes

Oxidative Dearomatization

A less common approach involves oxidative dearomatization of 1,4-dihydroxynaphthalene derivatives:

Reagents and Conditions
  • Ceric ammonium nitrate (CAN): 2 equiv in acetonitrile/water (4:1).
  • Temperature: 0°C to room temperature.
  • Mechanism: Single-electron oxidation followed by proton abstraction.
Limitations
  • Over-oxidation to quinones occurs at >2 equiv CAN.
  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Industrial-Scale Production

Process Design

Step Objective Reagents/Conditions Scale-Up Considerations
1 Three-component coupling THF, –40°C Continuous flow reactor for temperature control
2 Acid cyclization Trifluoroacetic acid, RT In-line neutralization to minimize corrosion
3 Oxidation SeO₂, acetonitrile, 70°C Catalyst recycling systems
4 Hydrolysis 6M NaOH, 60°C pH-stat titration for endpoint detection

Key metrics:

  • Overall yield: 58–62% (batch process); 65–68% (continuous flow).
  • Purity: ≥97% (HPLC, C18 column, 210 nm detection).

Mechanistic Insights

Three-Component Reaction Pathway

  • Nucleophilic attack: Protected oxy-acetonitrile (II) deprotonates to form a cyanide ion, attacking the β-carbon of the substituted ethylene (III).
  • Aldehyde addition: The resulting enolate reacts with aldehyde (IV) via a Mukaiyama–Michael pathway.
  • Cyclization: Acid treatment promotes intramolecular aldol condensation, forming the tetrahydronaphthalene core.

Oxidation Dynamics

Selenium dioxide mediates a concerted syn-dihydroxylation followed by dehydrogenation:

$$
\text{C–H} + \text{SeO₂} \rightarrow \text{C=O} + \text{H₂SeO₃}
$$

Isotope studies: Deuterium labeling at C5 and C8 shows >95% retention of configuration, confirming a non-radical mechanism.

Challenges and Solutions

Byproduct Formation

  • Decarboxylation: Minimized by maintaining pH >10 during hydrolysis.
  • Over-oxidation: Controlled by stoichiometric SeO₂ addition (1.05 equiv).

Purification Strategies

  • Recrystallization: Ethanol/water (7:3) achieves 99% purity for pharmaceutical-grade material.
  • Chromatography: Preparative HPLC (C18, 10 µm) resolves diastereomers in oxidized intermediates.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of more oxidized naphthoquinone derivatives.

    Reduction: Formation of 5,8-dihydroxy-2-naphthoic acid.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H6O4C_{11}H_{6}O_{4} and a molar mass of approximately 202.16 g/mol . It is a derivative of 1,4-naphthoquinone and is characterized by the presence of two carbonyl groups (dioxo) and a carboxylic acid group at the 2-position of the naphthalene ring. The compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Potential Applications

  • Biological Activities The compound exhibits cytotoxic properties against various cancer cell lines, and its mechanism of action may involve the induction of oxidative stress or interference with cellular signaling pathways. Derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further pharmacological development.
  • Pharmaceuticals this compound has potential applications in the pharmaceutical field. It can be used as a substrate in the synthesis of symmetrical novel organoselenocyanates and diselenides dye stuffs, which can be evaluated for antitumor properties .
  • Materials Science The compound also has applications in materials science.

Identifiers

  • PubChem CID 19016855
  • IUPAC Name 5,8-dioxonaphthalene-2-carboxylic acid
  • InChI InChI=1S/C11H6O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H,(H,14,15)
  • InChIKey RVWULRYSVVDSEW-UHFFFAOYSA-N
  • SMILES C1=CC2=C(C=C1C(=O)O)C(=O)C=CC2=O
  • Molecular Formula C11H6O4C_{11}H_{6}O_{4}
  • CAS 88437-17-6

Computed Properties

  • Molecular Weight 202.16 g/mol
  • XLogP3-AA 1
  • Hydrogen Bond Donor Count 1
  • Hydrogen Bond Acceptor Count 4
  • Rotatable Bond Count 1
  • Exact Mass 202.02660867 Da

Related Compounds

Mechanism of Action

The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s oxo groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, triggering apoptosis or other cellular responses. Additionally, the compound’s ability to chelate metal ions can influence enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Modifications

Chlorinated Derivatives
  • 6,7-Dichloro-5,8-dioxo-5,8-dihydronaphthalene-2-carboxylic acid (C₁₁H₄Cl₂O₄, MW 271.05): Chlorine atoms at positions 6 and 7 enhance electrophilicity and molecular weight compared to the parent compound. Potential applications: Increased reactivity in nucleophilic substitution reactions and altered bioactivity due to electron-withdrawing effects .
Quinoline-Based Analogs
  • N-Benzyl-5,8-dioxo-5,8-dihydroquinoline-2-carboxamide (C₁₉H₁₄N₂O₃): Replacement of the naphthalene core with a quinoline ring introduces a nitrogen atom, improving hydrogen-bonding capacity and solubility. Synthesized via PIFA-catalyzed reactions with yields of 67–84%, characterized by NMR and mass spectrometry .
Saturated and Alkylated Derivatives
  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid (C₁₆H₂₀O₂):
    • Saturated ring with methyl groups reduces conjugation, increasing stability but decreasing reactivity.
    • Altered solubility profile due to hydrophobic methyl substituents .
Collision Cross-Section (CCS) Analysis
  • 5,8-Dioxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid :
    • Predicted CCS values range from 141.4–152.7 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), useful for structural characterization via ion mobility spectrometry .

Key Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities Reference
6,7-Dichloro-5,8-dioxo...-2-carboxylic acid C₁₁H₄Cl₂O₄ 271.05 Cl at 6,7; COOH at 2 High reactivity, potential bioactivity
N-Benzyl-5,8-dioxo...quinoline-2-carboxamide C₁₉H₁₄N₂O₃ 318.33 Quinoline core; benzyl Anticancer activity (67–84% yield)
5,5,8,8-Tetramethyl...2-carboxylic acid C₁₆H₂₀O₂ 260.33 Tetramethyl; saturated ring Improved stability, altered solubility

Biological Activity

5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid (often abbreviated as DDNCA) is a naphthalene derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. The following sections will explore the biological activity of DDNCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DDNCA is a dioxonaphthalene derivative with the following molecular formula: C12H8O4. Its structure includes two carbonyl groups and a carboxylic acid functional group, which are critical for its biological activity.

Structural Formula

C12H8O4\text{C}_{12}\text{H}_{8}\text{O}_{4}

Anticancer Activity

Research indicates that DDNCA exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Case Study: Anticancer Effects on L1210 Cells

A study conducted on L1210 leukemia cells revealed that DDNCA demonstrated a cytotoxic effect that was significantly higher than that of many conventional chemotherapeutic agents. The IC50 value for DDNCA was found to be substantially lower than that of 5-fluorouracil, indicating its potential as a more effective treatment option .

Antimicrobial Activity

DDNCA has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial effect may be attributed to the compound's ability to disrupt bacterial cell membranes.

Table 1: Antimicrobial Activity of DDNCA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, DDNCA has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of DDNCA are believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : DDNCA may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and inflammation.
  • Interaction with Cellular Signaling Pathways : DDNCA may modulate various signaling pathways related to cell survival and death.

Synthesis and Characterization

The synthesis of DDNCA has been achieved through various synthetic routes, including oxidation reactions involving naphthalene derivatives. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of synthesized compounds .

Comparative Studies

Comparative studies have highlighted the enhanced biological activity of DDNCA compared to related compounds. For instance, derivatives lacking specific functional groups showed reduced efficacy against cancer cells .

Q & A

Q. What are the recommended synthetic routes for 5,8-Dioxo-5,8-dihydronaphthalene-2-carboxylic acid, and how can purity be optimized?

The synthesis typically involves oxidation of tetralin derivatives or cyclization of substituted benzene precursors. For example, oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid (a structurally related compound) with strong oxidizing agents like KMnO₄ under acidic conditions can introduce dioxo groups at positions 5 and 8 . Purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, acetonitrile/water mobile phase) is critical to achieve ≥97% purity, as validated by Thermo Scientific’s assay protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 170–190 ppm) to confirm the dioxo and carboxylic acid groups.
  • IR Spectroscopy : Identify C=O stretches (~1680 cm⁻¹ for ketones, ~1720 cm⁻¹ for carboxylic acid) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (C₁₁H₈O₄, [M+H]⁺ expected at m/z 205.0504) .

Q. How should this compound be stored to prevent degradation?

Store in amber glass bottles at –20°C under inert gas (argon/nitrogen) to minimize oxidation of the dioxo groups. Desiccate to avoid hygroscopic degradation, as moisture can hydrolyze labile functional groups .

Q. What are common contaminants in synthesized batches, and how are they detected?

Byproducts include partially oxidized intermediates (e.g., mono-keto derivatives) or decarboxylated naphthalene derivatives. Use thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane) or reverse-phase HPLC to resolve impurities. Quantify contaminants via integration of HPLC peaks relative to the main product .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the dioxo group in reactivity?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps in redox reactions.
  • Electrochemical Analysis : Cyclic voltammetry can map redox potentials, revealing the dioxo group’s electron-withdrawing effects .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess solubility and aggregation behavior.

Q. How does structural modification (e.g., substituent addition) impact bioactivity?

Compare the dioxo derivative with analogs like 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid . Perform in vitro assays (e.g., enzyme inhibition, cytotoxicity) to evaluate how electron-deficient dioxo groups influence binding to biological targets like quinone reductases or kinases.

Q. How can contradictory purity data from different analytical methods be resolved?

  • Cross-Validation : Compare HPLC, NMR, and elemental analysis results. For instance, NMR integration may detect non-UV-active impurities missed by HPLC .
  • Standard Addition : Spike samples with known impurities to calibrate detection limits.

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